5-Bromo-1-((tert-butoxycarbonyl)amino)-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid
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Overview
Description
5-Bromo-1-((tert-butoxycarbonyl)amino)-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a tert-butoxycarbonyl-protected amino group, and a fluorine atom at the 4th position on the indene ring. The compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-((tert-butoxycarbonyl)amino)-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom at the 5th position of the indene ring using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: Introduction of the fluorine atom at the 4th position using a fluorinating reagent such as Selectfluor.
Protection of the Amino Group: Protection of the amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: Introduction of the carboxylic acid group at the 1st position through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-((tert-butoxycarbonyl)amino)-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alcohols or amines.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) for azide substitution, or lithium aluminum hydride (LiAlH4) for reduction.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc group removal.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Scientific Research Applications
5-Bromo-1-((tert-butoxycarbonyl)amino)-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential as a lead compound in drug discovery and development, particularly in the field of oncology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-((tert-butoxycarbonyl)amino)-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The presence of the bromine and fluorine atoms may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure but lacks the tert-butoxycarbonyl protection.
5-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure but lacks the fluorine atom.
5-Bromo-1-((tert-butoxycarbonyl)amino)-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure but has a chlorine atom instead of fluorine.
Uniqueness
The unique combination of bromine, fluorine, and tert-butoxycarbonyl-protected amino group in 5-Bromo-1-((tert-butoxycarbonyl)amino)-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and a potential candidate for drug development.
Properties
Molecular Formula |
C15H17BrFNO4 |
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Molecular Weight |
374.20 g/mol |
IUPAC Name |
5-bromo-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C15H17BrFNO4/c1-14(2,3)22-13(21)18-15(12(19)20)7-6-8-9(15)4-5-10(16)11(8)17/h4-5H,6-7H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
RKCVTNLKSNVBIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2=C1C=CC(=C2F)Br)C(=O)O |
Origin of Product |
United States |
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